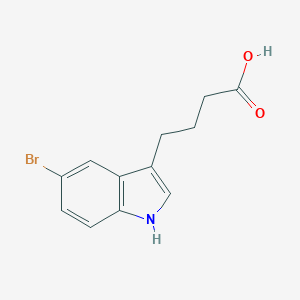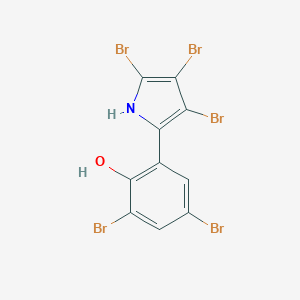
Ytterbium(III)-bromid-hydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ytterbium(III) bromide hydrate is an inorganic compound with the chemical formula YbBr₃·xH₂O. It is a highly water-soluble crystalline ytterbium source, compatible with bromides and lower (acidic) pH environments . This compound is part of the lanthanide series and is known for its unique properties and applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Ytterbium(III) bromide hydrate has numerous applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in Lewis acid-catalyzed reactions.
Biology: Employed in the study of biological systems due to its unique spectroscopic properties.
Medicine: Investigated for potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of high-performance materials and as a dopant in fiber optics and lasers
Wirkmechanismus
Target of Action
Ytterbium(III) bromide hydrate is an inorganic compound
Mode of Action
The mode of action of Ytterbium(III) bromide hydrate is primarily chemical rather than biological. It can participate in various chemical reactions due to the presence of ytterbium(III) ions and bromide ions . The exact nature of these interactions would depend on the specific chemical environment and the other reactants present.
Action Environment
The action, efficacy, and stability of Ytterbium(III) bromide hydrate are highly dependent on the environmental conditions. Factors such as pH, temperature, and the presence of other ions can significantly influence its behavior . For example, it is known to be hygroscopic and can react with combustible/organic material .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ytterbium(III) bromide hydrate can be synthesized by dissolving ytterbium oxide (Yb₂O₃) in 40% hydrobromic acid (HBr), resulting in the formation of YbBr₃·6H₂O crystals . The reaction is as follows: [ \text{Yb}_2\text{O}_3 + 6 \text{HBr} \rightarrow 2 \text{YbBr}_3 + 3 \text{H}_2\text{O} ]
To obtain anhydrous ytterbium(III) bromide, the hydrate can be mixed with ammonium bromide and heated in a vacuum .
Industrial Production Methods: Industrial production of ytterbium(III) bromide hydrate typically involves the same synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Ytterbium(III) bromide hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Ytterbium compounds can exist in +2 and +3 oxidation states. The +3 state is more stable, but the +2 state can be achieved under specific conditions.
Substitution Reactions: Ytterbium(III) bromide can participate in substitution reactions where bromide ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents can convert ytterbium(II) compounds to ytterbium(III) compounds.
Reduction: Reducing agents like hydrogen or zinc dust can reduce ytterbium(III) compounds to ytterbium(II) compounds.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products:
Oxidation: Ytterbium(III) oxide (Yb₂O₃)
Reduction: Ytterbium(II) bromide (YbBr₂)
Substitution: Various ytterbium-ligand complexes
Vergleich Mit ähnlichen Verbindungen
- Ytterbium(III) chloride (YbCl₃)
- Ytterbium(III) fluoride (YbF₃)
- Ytterbium(III) nitrate (Yb(NO₃)₃)
Comparison:
- Ytterbium(III) chloride: Similar in reactivity and applications but differs in solubility and specific uses in organic synthesis.
- Ytterbium(III) fluoride: Used in dental applications and as an X-ray contrast agent, with different solubility and reactivity.
- Ytterbium(III) nitrate: Employed in various chemical reactions and as a precursor for other ytterbium compounds, with distinct properties and applications .
Ytterbium(III) bromide hydrate stands out due to its high solubility in water and compatibility with acidic environments, making it particularly useful in specific industrial and research applications.
Eigenschaften
CAS-Nummer |
15163-03-8 |
|---|---|
Molekularformel |
Br3H2OYb |
Molekulargewicht |
430.77 g/mol |
IUPAC-Name |
ytterbium(3+);tribromide;hydrate |
InChI |
InChI=1S/3BrH.H2O.Yb/h3*1H;1H2;/q;;;;+3/p-3 |
InChI-Schlüssel |
MXYLXTAFQDIBHN-UHFFFAOYSA-K |
SMILES |
O.Br[Yb](Br)Br |
Kanonische SMILES |
O.[Br-].[Br-].[Br-].[Yb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Thiazolo[5,4-d]pyrimidine, 7-methyl-](/img/structure/B80153.png)






![N-[(3S,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B80167.png)


